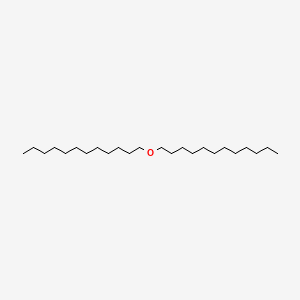

Dodecyl ether

Description

Properties

IUPAC Name |

1-dodecoxydodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCBDXRRFKYBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051494 | |

| Record name | Didodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4542-57-8 | |

| Record name | Dodecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilauryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybisdodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILAURYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320BZ7I0LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dodecyl Ether for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of di-n-dodecyl ether, a long-chain aliphatic ether with applications in various scientific domains. The document details two primary synthetic methodologies: the Williamson ether synthesis and the acid-catalyzed dehydration of dodecanol. Emphasis is placed on providing detailed experimental protocols, quantitative data, and an exploration of the potential biological signaling pathways associated with long-chain ether lipids.

Introduction

Di-n-dodecyl ether (also known as dilauryl ether) is a symmetrical ether with the chemical formula C₂₄H₅₀O. Its long alkyl chains confer significant lipophilicity, making it a subject of interest in fields such as materials science, and as a non-polar solvent or high-temperature lubricant. While di-n-dodecyl ether itself is not extensively studied for its direct biological activity, the broader class of long-chain ether lipids, to which it belongs, is known to play crucial roles in cellular signaling and metabolism. This guide aims to provide researchers with the necessary information for the efficient and safe synthesis of this compound in a laboratory setting.

Synthetic Methodologies

Two classical and reliable methods for the synthesis of di-n-dodecyl ether are presented: the Williamson ether synthesis and the acid-catalyzed dehydration of 1-dodecanol.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3][4] The reaction involves the nucleophilic substitution (S_N_2) of an alkyl halide by an alkoxide ion.[3] For the synthesis of the symmetrical di-n-dodecyl ether, 1-dodecanol is first deprotonated with a strong base to form the dodecyloxide anion, which then reacts with a dodecyl halide.

Reaction Scheme:

A strong base such as sodium hydride (NaH) is typically employed to ensure complete deprotonation of the alcohol.[4] The use of a primary alkyl halide, such as 1-bromododecane, is crucial to favor the S_N_2 mechanism and minimize the competing E2 elimination reaction.[3][4] Phase-transfer catalysts can be employed to enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved.[5]

Acid-Catalyzed Dehydration of 1-Dodecanol

Symmetrical ethers can also be synthesized by the acid-catalyzed dehydration of primary alcohols.[6] In this method, two molecules of 1-dodecanol are condensed with the elimination of a water molecule, typically in the presence of a strong acid catalyst like sulfuric acid at elevated temperatures.

Reaction Scheme:

The reaction temperature is a critical parameter. At lower temperatures (around 130-140 °C for ethanol), ether formation is favored, while at higher temperatures, elimination to form the corresponding alkene (1-dodecene) becomes the predominant side reaction.[6] This method is generally less preferred for the synthesis of unsymmetrical ethers due to the formation of a mixture of products.[7]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of di-n-dodecyl ether.

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from general procedures for the Williamson ether synthesis of long-chain ethers.

Materials:

-

1-Dodecanol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromododecane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-dodecanol (1.0 eq). Dissolve the alcohol in anhydrous DMF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere. Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium dodecyloxide.

-

Etherification: To the freshly prepared alkoxide solution, add 1-bromododecane (1.05 eq) dropwise via a syringe. Heat the reaction mixture to 80 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure di-n-dodecyl ether.

Protocol 2: Acid-Catalyzed Dehydration of 1-Dodecanol

This protocol is a general procedure for the acid-catalyzed dehydration of primary alcohols.

Materials:

-

1-Dodecanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium hydroxide (NaOH) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place 1-dodecanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 5-10 mol%) to the alcohol while stirring and cooling the flask in an ice bath.

-

Dehydration: Heat the reaction mixture to approximately 140-150 °C. The di-n-dodecyl ether and water will co-distill. Continue the distillation until no more organic layer is collected in the receiving flask.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with 5% NaOH solution to neutralize any remaining acid, followed by water until the washings are neutral. Finally, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether (if used for extraction) by simple distillation. The remaining crude product can be purified by vacuum distillation to obtain pure di-n-dodecyl ether.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product, di-n-dodecyl ether.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 134-135 (6 mmHg) | 1.038 |

| Sodium Hydride | NaH | 24.00 | 800 (decomposes) | 1.396 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.840 |

Table 2: Di-n-dodecyl Ether Properties and Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀O | |

| Molar Mass ( g/mol ) | 354.66 | |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point (°C) | 190 °C / 4mmHg | [2] |

| Melting Point (°C) | 32 | [2] |

| Density (g/cm³) | 0.822 | [2] |

| ¹H NMR (CDCl₃, δ ppm) | ~3.38 (t, 4H, -O-CH ₂-), ~1.56 (quint, 4H, -O-CH₂-CH ₂-), ~1.26 (m, 36H, -(CH ₂)₉-), ~0.88 (t, 6H, -CH ₃) | |

| ¹³C NMR (CDCl₃, δ ppm) | ~71.0 (-O-C H₂-), ~31.9, ~29.7, ~29.6, ~29.4, ~26.3, ~22.7 (-(C H₂)₁₀-), ~14.1 (-C H₃) | [8] |

| Typical Yield (Williamson) | 50-95% (general) | [5] |

Visualization of Pathways and Workflows

Williamson Ether Synthesis Pathway

Experimental Workflow for Williamson Ether Synthesis

Potential Biological Significance and Signaling Pathways

Direct studies on the signaling pathways specifically modulated by di-n-dodecyl ether are scarce. However, the broader class of ether lipids, which includes alkylglycerols and plasmalogens, has been implicated in various cellular signaling events.[9]

-

Precursors to Signaling Molecules: Alkylglycerols can serve as precursors for the biosynthesis of plasmalogens and platelet-activating factor (PAF), both of which are potent signaling molecules.[10] Plasmalogens are integral components of cell membranes and are involved in membrane fusion, ion transport, and protection against oxidative stress.[10] PAF is a potent phospholipid mediator that plays a role in inflammation, platelet aggregation, and anaphylaxis.

-

Modulation of Protein Kinase C (PKC): Some ether lipids have been shown to directly interact with and modulate the activity of protein kinase C (PKC), a key enzyme in many signal transduction cascades that regulate cell growth, differentiation, and apoptosis.[10]

-

Influence on MAPK and PI3K/Akt Pathways: Ether-linked diglycerides have been demonstrated to inhibit vascular smooth muscle cell growth by decreasing signaling through the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[11] These pathways are central to cell proliferation and survival.

-

Antimicrobial and Adjuvant Properties: While not a direct signaling pathway within a host, certain lariat ethers containing dodecyl side chains have shown antimicrobial activity and the ability to act as adjuvants, enhancing the efficacy of existing antibiotics.[12] This activity is proposed to be due to their interaction with and disruption of bacterial cell membranes, potentially affecting membrane-associated signaling and transport processes.[12]

It is important to note that these findings relate to other, more complex ether lipids and not directly to the simple symmetrical di-n-dodecyl ether. Further research is required to determine if di-n-dodecyl ether exhibits any of these biological activities.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (e.g., a glovebox or under nitrogen) and use a non-polar solvent for washing the dispersion.

-

1-Bromododecane: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Solvents: DMF is a skin and respiratory irritant. Diethyl ether is extremely flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Vacuum Distillation: There is a risk of implosion when working with glassware under vacuum.[13] Use appropriate glassware that is free of cracks or stars, and a safety screen is recommended.[13]

Conclusion

The synthesis of di-n-dodecyl ether can be reliably achieved in a laboratory setting using either the Williamson ether synthesis or acid-catalyzed dehydration of 1-dodecanol. The Williamson ether synthesis generally offers higher yields and greater versatility. This guide has provided detailed protocols, expected data, and safety considerations to aid researchers in the preparation of this long-chain ether. While the direct biological signaling pathways of di-n-dodecyl ether remain to be elucidated, the known roles of other ether lipids in cellular processes suggest that it may be a valuable tool for further investigation in chemical biology and drug development.

References

- 1. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Signalling pathways and cellular functions of KDEL receptors: implications in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dilauryl Ether | C24H50O | CID 20667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkyl Glycerol Ethers as Adaptogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide on the Mechanism of Action of Dodecyl Ethers in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the mechanism of action of dodecyl ethers, particularly polyoxyethylene dodecyl ethers, in biological systems. The primary focus is on their interaction with cellular membranes and the subsequent effects on membrane protein function, with a special emphasis on their role as inhibitors of P-glycoprotein, a key player in multidrug resistance.

Core Mechanism of Action: Membrane Interaction and Perturbation

Polyoxyethylene dodecyl ethers, a class of non-ionic surfactants, primarily exert their biological effects through their amphipathic nature, which facilitates their interaction with and insertion into the lipid bilayers of cell membranes.[1] This interaction can lead to alterations in the structural and functional properties of the membrane.

The molecular structure of these compounds, consisting of a hydrophobic dodecyl alkyl chain and a hydrophilic polyoxyethylene chain, allows them to partition between the aqueous environment and the lipid membrane.[2] Upon insertion into the membrane, they can affect its fluidity and permeability. Studies on related dialkyl polyoxyethylene ether surfactants have shown that they can occupy a significant area within the membrane, leading to a more disordered structure.[2] However, the presence of other membrane components like cholesterol can induce a condensing effect and increase the order of the lipid bilayer.[2]

Inhibition of P-glycoprotein and Reversal of Multidrug Resistance

A significant and well-documented biological effect of certain polyoxyethylene dodecyl ethers, such as those in the Brij series, is their ability to inhibit the function of P-glycoprotein (P-gp).[3][4] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[4] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells.

The inhibitory action of polyoxyethylene dodecyl ethers on P-gp appears to be multifactorial:

-

Inhibition of P-gp ATPase Activity: Brij 78 and Brij 97 have been shown to inhibit the verapamil-induced ATPase activity of P-gp in multidrug-resistant cells.[3] The hydrolysis of ATP provides the energy for P-gp-mediated drug efflux, and its inhibition directly impairs the pump's function.

-

Depletion of Intracellular ATP: Treatment of multidrug-resistant cells with Brij 78 and Brij 97 has been observed to decrease intracellular ATP levels.[3] This reduction in the cellular energy currency further limits the activity of the ATP-dependent P-gp pump.

By inhibiting P-gp, these dodecyl ethers can increase the intracellular concentration of P-gp substrate drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.[3][5]

Figure 1: Proposed mechanism of P-glycoprotein inhibition by polyoxyethylene this compound.

Quantitative Data on Biological Effects

The biological activity of polyoxyethylene dodecyl ethers is dependent on their specific structure, particularly the length of the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain, often summarized by the hydrophilic-lipophilic balance (HLB) value.[3]

| Surfactant (Brij Series) | Concentration | Cell Line | Effect | Reference |

| Brij 58 | 10 µM | MDCK-MDR1 | Significant increase in intracellular digoxin accumulation | [6] |

| Brij 58 | 25.22 µM | MDCK-MDR1 | IC50 for P-gp inhibition | [6] |

| Brij 78 | 1:5 ratio with Paclitaxel (w:w) | H460/taxR | ~40% inhibition of cell growth | [3] |

| Brij 97 | 1:5 ratio with Paclitaxel (w:w) | H460/taxR | ~40% inhibition of cell growth | [3] |

| Brij 58 | 500 µg/mL (in Poloxamer 188 80:20 mixture) | HEK293 | ~51% reduction in cell viability | [2] |

Table 1: Quantitative Effects of Brij Surfactants on Cell Viability and P-gp Inhibition

| Surfactant (Brij Series) | Effect on P-gp Substrate Accumulation (³H-Paclitaxel) in H460/taxR cells | Effect on Intracellular ATP Levels in H460/taxR cells | Reference |

| Brij 78 | 4.5-fold increase | Decrease | [3] |

| Brij 97 | 7.6-fold increase | Decrease | [3] |

Table 2: Effects of Brij 78 and Brij 97 on P-gp Function and Cellular ATP

Experimental Protocols

Caco-2 Cell Permeability Assay

This in vitro model is widely used to assess the intestinal permeability of compounds and to study the effects of absorption enhancers and efflux pump inhibitors.[7][8]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[8]

-

Monolayer Integrity Assessment (TEER Measurement):

-

Before and after the transport experiment, the integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter with "chopstick" electrodes.[1][7][9]

-

The electrodes are sterilized (e.g., with 70% ethanol) and rinsed.[7][10] One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber.[7]

-

Resistance is measured in ohms (Ω). The resistance of a blank insert without cells is subtracted from the reading of the cell monolayer. This value is then multiplied by the surface area of the filter to give the TEER in Ω·cm².[1]

-

Only monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are used for experiments.[6]

-

-

Transport Study:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[9]

-

The test compound (e.g., a P-gp substrate) is added to the donor chamber (apical or basolateral) with or without the this compound.

-

At predetermined time points, samples are taken from the receiver chamber and the concentration of the test compound is quantified by a suitable analytical method (e.g., LC-MS/MS).[8]

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[8] An increase in the apical-to-basolateral Papp of a P-gp substrate in the presence of a this compound indicates inhibition of P-gp-mediated efflux.

Figure 2: Experimental workflow for a Caco-2 cell permeability assay to assess P-gp inhibition.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of test compounds to identify substrates and inhibitors.

Methodology:

-

Membrane Preparation: Membrane vesicles containing P-gp are prepared from cells overexpressing the transporter (e.g., insect cells infected with a baculovirus carrying the mdr1 cDNA or a multidrug-resistant cancer cell line).[11][12]

-

ATPase Reaction:

-

A reaction mixture is prepared containing the P-gp-rich membranes, an ATP-regenerating system, and the test compound (this compound) at various concentrations.[11]

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 37°C.

-

-

Quantification of ATP Hydrolysis: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. This can be done using several methods:

-

Colorimetric Method: A common method involves the formation of a colored complex between Pi and molybdate, which is then measured spectrophotometrically.

-

Radiometric Method: Using [γ-³²P]ATP, the released ³²Pi is separated from the unhydrolyzed ATP (e.g., by charcoal adsorption) and quantified by scintillation counting.[3]

-

-

Data Analysis: The rate of ATP hydrolysis is calculated. An inhibitor of P-gp ATPase activity will cause a dose-dependent decrease in the rate of ATP hydrolysis stimulated by a known P-gp substrate (e.g., verapamil).[3]

Assessment of Membrane Fluidity by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is indicative of membrane fluidity.[13][14]

Methodology:

-

Cell/Vesicle Preparation: A suspension of cells or lipid vesicles is prepared.

-

Fluorescent Labeling: The membranes are labeled with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).[13][14] DPH partitions into the hydrophobic core of the lipid bilayer.

-

Treatment: The labeled cells or vesicles are incubated with various concentrations of the this compound.

-

Fluorescence Anisotropy Measurement:

-

The sample is excited with vertically polarized light in a fluorometer equipped with polarizers.

-

The intensities of the vertically and horizontally polarized emitted light are measured.

-

The fluorescence anisotropy (r) is calculated from these intensities.

-

-

Data Analysis: A decrease in fluorescence anisotropy indicates an increase in the rotational mobility of the probe, which corresponds to an increase in membrane fluidity. Conversely, an increase in anisotropy suggests a more ordered, less fluid membrane.

Other Potential Biological Interactions

While the primary focus of current research is on membrane interactions, the lipophilic nature of dodecyl ethers suggests potential interactions with other cellular components, although these are less well-characterized. For instance, some lipophilic compounds are known to interact with nuclear receptors, which are transcription factors that regulate gene expression in response to small, lipophilic ligands.[15][16] However, there is currently a lack of direct evidence for the interaction of dodecyl ethers with nuclear receptors or for their direct modulation of intracellular signaling cascades like the Protein Kinase C (PKC) pathway.[11][17]

Summary and Future Directions

The primary mechanism of action of polyoxyethylene dodecyl ethers in biological systems is the perturbation of cell membranes. This can lead to changes in membrane fluidity and the inhibition of membrane-bound proteins. A key consequence of this interaction is the inhibition of the P-gp efflux pump, which has significant implications for overcoming multidrug resistance in cancer therapy. The inhibitory mechanism involves both the depletion of intracellular ATP and the direct inhibition of P-gp's ATPase activity.

While quantitative data on these effects are available, further research is needed to determine the precise kinetic parameters of P-gp inhibition (e.g., Ki values) for various dodecyl ethers. Additionally, the broader effects of these compounds on other membrane proteins and potential interactions with intracellular signaling pathways remain largely unexplored and represent important areas for future investigation. Detailed structure-activity relationship studies will also be crucial for the design of more potent and specific this compound-based compounds for therapeutic applications.

References

- 1. 2.3. Measurement of Transepithelial Electrical Resistance (TEER) [bio-protocol.org]

- 2. Effect of cholesterol and phospholipid on the behavior of dialkyl polyoxyethylene ether surfactant (2C18E12) monolayers and bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-ionic Surfactants as a P-Glycoprotein(P-gp) Efflux Inhibitor for Optimal Drug Delivery-A Concise Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]

- 8. Synthesis and properties of dodecyl trehaloside detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. culturecollections.org.uk [culturecollections.org.uk]

- 10. youtube.com [youtube.com]

- 11. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 17. P-glycoprotein and surfactants: effect on intestinal talinolol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dodecyl Ether Derivatives and Their Research Applications

For Researchers, Scientists, and Drug Development Professionals

Dodecyl ether derivatives represent a versatile class of molecules, primarily known for their role as non-ionic and anionic surfactants. Characterized by a hydrophobic 12-carbon (dodecyl) alkyl chain and a variable hydrophilic head group, these compounds are indispensable tools in a wide array of research and industrial applications. Their ability to self-assemble into micelles and reduce interfacial tension makes them crucial for solubilizing, emulsifying, and stabilizing various systems, from pharmaceutical formulations to complex biological samples. This guide provides a comprehensive overview of their synthesis, physicochemical properties, and key applications, complete with experimental protocols and logical diagrams to support advanced research and development.

Synthesis and Chemistry

The synthesis of this compound derivatives can be achieved through several established organic chemistry routes. The choice of method depends on the desired structure of the hydrophilic head group.

-

Williamson Ether Synthesis : This classic SN2 reaction is a fundamental method for preparing ethers. It involves the reaction of an alkoxide ion with a primary alkyl halide.[1][2] For instance, to synthesize a simple this compound, sodium dodecylate (formed by deprotonating dodecanol with a strong base) would react with an appropriate alkyl halide. The reaction is versatile, allowing for the creation of both symmetrical and asymmetrical ethers.[1]

-

Ethoxylation : To produce the widely used polyoxyethylene this compound surfactants (also known as AEOs), fatty alcohols like dodecanol undergo an ethoxylation reaction.[3][4][5] This process involves the ring-opening addition of ethylene oxide to the alcohol under basic catalysis (e.g., potassium hydroxide) at elevated temperatures and pressures.[3][6] The number of ethylene oxide units can be controlled to fine-tune the surfactant's properties.[3]

Below is a generalized workflow for the synthesis of polyoxyethylene dodecyl ethers, a prominent class of this compound derivatives.

Caption: Generalized workflow for the synthesis of polyoxyethylene dodecyl ethers via ethoxylation.

Physicochemical Properties

The utility of this compound derivatives is dictated by their physicochemical properties, most notably their ability to form micelles in solution. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles, causing a distinct change in the physical properties of the solution, such as surface tension.[7]

The table below summarizes key quantitative data for several common this compound derivatives.

| Derivative Name | Common Name(s) | Type | Molecular Weight ( g/mol ) | CMC (mM in water) | Reference |

| Polyoxyethylene (4) Lauryl Ether | Brij L4 | Non-ionic | ~362 | ~0.06 - 0.08 | [8][9] |

| Polyoxyethylene (10) Lauryl Ether | C12E10 | Non-ionic | ~627 | ~0.09 | |

| Polyoxyethylene (23) Lauryl Ether | Brij 35 | Non-ionic | ~1200 | 0.02 - 0.05 | [10][11] |

| Branched Dodecyl Phenol Polyoxyethylene Ether (10 EO) | b-DPEO₁₀ | Non-ionic | - | ~0.02 (1.3x10⁻² g/L) | [12] |

| Sodium Laureth Sulfate (SLES) | - | Anionic | Varies | 1.0 - 5.0 | [10] |

Note: CMC values are approximate and can be influenced by temperature, pH, and the presence of electrolytes.[10]

Core Applications in Research

This compound derivatives are utilized across numerous scientific disciplines due to their amphiphilic nature.

Pharmaceutical Formulations and Drug Delivery

Non-ionic surfactants are crucial excipients in pharmaceutical sciences for stabilizing nanoparticles and enhancing drug delivery.[13][14] They are used as emulsifiers and solubilizers in creams and lotions.[5] Their ability to form micelles allows for the encapsulation of hydrophobic drugs, which can improve solubility and bioavailability.[15][16] Furthermore, certain derivatives have been investigated as skin permeation enhancers for transdermal drug delivery.[17] In the realm of gene therapy, while cationic lipids are the primary carriers, non-ionic surfactants are often included in formulations to modify the properties of liposomes and improve gene transfer efficiency.[18][19][20]

Biochemical and Cellular Research

One of the most critical applications of this compound derivatives in biochemistry is the solubilization and purification of membrane proteins.[21][22] Detergents like polyoxyethylene 8 this compound (C12E8) can disrupt the lipid bilayer and extract embedded proteins while maintaining their structural integrity and function, which is essential for structural biology studies like X-ray crystallography.[21][23]

The diagram below illustrates the role of this compound derivatives in the experimental workflow for membrane protein extraction and analysis.

Caption: Experimental workflow demonstrating the use of this compound derivatives for membrane protein research.

Polymer and Materials Science

In polymer chemistry, this compound derivatives act as stabilizers in emulsion polymerization processes. They facilitate the formation of stable monomer emulsions, leading to the synthesis of latexes used in paints, adhesives, and coatings. Their role is to prevent the aggregation of polymer particles during and after synthesis.

The following diagram illustrates the classification and primary research applications of different types of this compound derivatives.

Caption: Logical relationship between types of this compound derivatives and their main research applications.

Key Experimental Protocols

Protocol: Synthesis of Fatty Alcohol Ethoxylates

This protocol describes a general laboratory-scale procedure for the ethoxylation of dodecanol.[3][4][6]

Materials:

-

Dodecanol (Fatty Alcohol)

-

Potassium Hydroxide (KOH, catalyst)

-

Ethylene Oxide (EO)

-

High-pressure reaction vessel (autoclave) equipped with stirring, heating, and gas inlet/outlet.

-

Nitrogen gas for inerting.

Procedure:

-

Catalyst Addition: Charge the reactor with dodecanol and an appropriate amount of KOH catalyst.

-

Dehydration: Heat the mixture to 80-100°C under a vacuum or nitrogen purge to remove any residual water, which can lead to the formation of unwanted polyethylene glycol (PEG) byproducts.[4][6]

-

Inerting: Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.

-

Reaction: Heat the reactor to the target reaction temperature (e.g., 180°C).[3] Slowly introduce a measured amount of ethylene oxide gas into the reactor while stirring vigorously. The pressure is typically maintained at 1-2 bar.[3]

-

Monitoring: The reaction is highly exothermic and must be carefully controlled with cooling systems to prevent thermal runaway.[3] Monitor the consumption of ethylene oxide by the drop in pressure.

-

Completion and Neutralization: Once the desired amount of EO has been added and the pressure stabilizes, cool the reactor. The catalyst is then neutralized, often with an acid like acetic or phosphoric acid.

-

Purification: The final product can be purified to remove residual catalyst and byproducts.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This is a standard method for determining the CMC of a surfactant.[7][24]

Materials:

-

This compound derivative (surfactant)

-

High-purity deionized water

-

Precision balance

-

Volumetric flasks and pipettes

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Procedure:

-

Prepare Stock Solution: Accurately prepare a concentrated stock solution of the surfactant in deionized water.

-

Create Dilution Series: Prepare a series of solutions of varying concentrations from the stock solution. The concentration range should span the expected CMC value.[24]

-

Temperature Control: Ensure all solutions and the tensiometer are equilibrated at a constant temperature, as CMC is temperature-dependent.

-

Measure Surface Tension: Starting with pure deionized water, measure the surface tension of each solution in the series, moving from the most dilute to the most concentrated. Allow the surface tension reading to stabilize for each measurement.

-

Plot Data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[24]

-

Determine CMC: The resulting plot will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of the two extrapolated lines from these regions.[7][24]

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jiuanchemical.com [jiuanchemical.com]

- 6. rixinpec.com [rixinpec.com]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. Stability of Viscoelastic Solutions: BrijL4 and Sodium Cholate Mixtures with Metal Ions Across a Broad pH and Temperature Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Polyethylene glycol this compound (Brij™ 35) | CymitQuimica [cymitquimica.com]

- 12. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Dodecyl Amino Glucoside Enhances Transdermal and Topical Drug Delivery via Reversible Interaction with Skin Barrier Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of non-ionic surfactants on cationic lipid mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cationic liposomes modified with non-ionic surfactants as effective non-viral carrier for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

A Comprehensive Guide to the Safe Handling of Dodecyl Ethers in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for various dodecyl ethers commonly encountered in a laboratory environment. Due to the broad classification of "dodecyl ether," this document addresses several specific compounds to ensure comprehensive safety coverage. The protocols and data presented herein are compiled from Safety Data Sheets (SDS) and other technical resources to provide researchers, scientists, and drug development professionals with the necessary information for safe laboratory operations.

Identification and Physicochemical Properties

The term "this compound" can refer to a number of distinct chemical entities. It is crucial to identify the specific this compound being used by its full chemical name and CAS number. This guide provides data for several common dodecyl ethers to highlight the differences in their properties and associated hazards.

Table 1: Physicochemical Properties of Various Dodecyl Ethers

| Property | Di-n-dodecyl Ether | Dodecyl Vinyl Ether | Decaethylene Glycol this compound |

| Synonyms | Dithis compound, Dilauryl Ether[1] | Vinyl Lauryl Ether[2] | HY-132065[3] |

| CAS Number | 4542-57-8[1][4][5] | 765-14-0[2][6] | 618113-48-7[3] |

| Molecular Formula | C24H50O[4][5] | C14H28O[2][6] | Not Specified |

| Molecular Weight | 354.66 g/mol [4][5] | 212.37 g/mol [2][6] | Not Specified |

| Appearance | White or Colorless Powder/Lump/Liquid[1] | Colorless, Clear Liquid[2] | Oil[3] |

| Boiling Point | 190°C @ 4mmHg[4] | Not Specified | 645.1±50.0 °C @ 760 mmHg[3] |

| Flash Point | 81°C[4] | Not Specified | Not Specified |

| Density | Not Specified | Not Specified | 1.014±0.06 g/cm3 [3] |

Hazard Identification and Toxicity Data

Understanding the specific hazards associated with each this compound is fundamental to safe handling. The following tables summarize the known hazards and toxicity data.

Table 2: GHS Hazard Statements for Dodecyl Ethers

| Compound | GHS Hazard Statements |

| Dodecyl Vinyl Ether | H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.[2] |

| Decaethylene Glycol this compound | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |

| Dodecyl Alcohol Polyoxyethylene Ether | H319: Causes serious eye irritation. H401: Toxic to aquatic life. H412: Harmful to aquatic life with long lasting effects.[7] |

| Di-n-dodecyl Ether | Not classified as a hazardous substance or mixture.[8] |

Table 3: Toxicological Data for Dodecyl Ethers

| Compound | Toxicity Data |

| Dodecyl Vinyl Ether | LD50 Oral - Rat - female - > 2,000 mg/kg (OECD Test Guideline 423)[2] |

| Dodecyl Alcohol Polyoxyethylene Ether | LD50 Oral - Rat - female - 1,000 mg/kg (OECD Test Guideline 423). LD50 Dermal - Rat - male and female - > 2,000 mg/kg (OECD Test Guideline 402).[7] |

Occupational exposure limits for specific dodecyl ethers have not been established by major regulatory bodies.[2][8] However, for related compounds like diethyl ether, OSHA has set a permissible exposure limit (PEL) of 400 ppm averaged over an 8-hour workshift.[9] It is prudent to handle all ethers with care to minimize exposure.

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is essential for mitigating the risks associated with dodecyl ethers.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear safety goggles or a face shield to protect against splashes.[10]

-

Hand Protection : Neoprene, nitrile, or polyvinyl alcohol gloves are recommended.[10] Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

-

Skin and Body Protection : Wear a flame-resistant lab coat, full-length pants, and closed-toe shoes.[10]

-

Respiratory Protection : Use in a certified ventilated fume hood.[10] If vapors or aerosols are generated, respiratory protection may be required.[7]

Engineering Controls

-

Work with dodecyl ethers in a certified chemical fume hood to minimize inhalation exposure.[10]

-

Ensure adequate ventilation in the laboratory.[4]

-

Provide accessible safety showers and eye wash stations.[8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[3]

-

Keep containers tightly sealed when not in use.[4]

-

Ethers, in general, can form explosive peroxides upon exposure to air and light.[11] It is crucial to date containers upon receipt and upon opening.[11]

-

Store away from heat, sunlight, and ignition sources.[11]

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

-

Some ethers may require storage under an inert gas and protection from air.

Emergency Procedures

Immediate and appropriate response to emergencies is critical.

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3][4]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water.[2][7]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.[2][4]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][4]

Spills and Leaks

-

Evacuate personnel from the spill area.[4]

-

Use personal protective equipment.[4]

-

Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

-

Contain the spill using absorbent material.[7]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : Some ethers are combustible and their vapors can be heavier than air, potentially spreading along floors.[2] Upon heating, they can form explosive mixtures with air.[2]

-

Protective Equipment : Wear self-contained breathing apparatus for firefighting if necessary.[4]

Waste Disposal

-

Dispose of hazardous waste in accordance with federal, state, and local regulations.[12]

-

Do not mix with other waste. Leave chemicals in their original containers.[7]

-

Triple rinse empty containers with a suitable solvent and collect the rinsate for disposal.[12]

Visualized Workflows and Protocols

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

Caption: General workflow for handling this compound in a lab.

Caption: Emergency procedure for a this compound spill.

References

- 1. This compound | 4542-57-8 | TCI AMERICA [tcichemicals.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. dcchemicals.com [dcchemicals.com]

- 9. nj.gov [nj.gov]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. vumc.org [vumc.org]

- 12. engineering.purdue.edu [engineering.purdue.edu]

The Solubility of Dodecyl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecyl ether (specifically, di-n-dodecyl ether) in a range of common organic solvents. A thorough understanding of the solubility of this long-chain ether is crucial for its application in various fields, including organic synthesis, formulation science, and drug delivery. Due to its highly nonpolar nature, this compound serves as a specialized solvent and additive in non-aqueous systems.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative information, presents a theoretical framework based on its physicochemical properties, and provides a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties of Di-n-Dodecyl Ether

A foundational understanding of the physical and chemical properties of di-n-dodecyl ether is essential for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₅₀O | [1] |

| Molecular Weight | 354.65 g/mol | [1] |

| Appearance | Colorless to white solid or liquid | [2] |

| Melting Point | 32-33 °C | [3] |

| Boiling Point | 190 °C at 4 mmHg | [3] |

| Density | 0.8107 g/cm³ at 36 °C | [3] |

| Flash Point | 170.1 °C | [3] |

| Refractive Index | 1.446 | [3] |

| LogP (Octanol-Water Partition Coefficient) | 8.84 (Predicted) | [2] |

The long, twin dodecyl chains render the molecule highly nonpolar and lipophilic, as indicated by the high predicted LogP value. This overwhelmingly nonpolar character is the primary determinant of its solubility profile.

Principles of Ether Solubility

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their solubility is governed by the principle of "like dissolves like."[4]

-

Polarity : The C-O-C bond in ethers introduces a slight dipole moment, making them weakly polar. However, in the case of this compound, the two long, nonpolar alkyl chains dominate the molecular character, making it overwhelmingly nonpolar.

-

Hydrogen Bonding : Ethers can act as hydrogen bond acceptors (due to the lone pairs on the oxygen atom) with protic solvents. However, they cannot act as hydrogen bond donors.[5] For small ethers, this allows for some solubility in polar protic solvents like water and alcohols. For long-chain ethers like this compound, the large nonpolar hydrocarbon portion of the molecule sterically hinders this interaction and makes the energetic cost of solvating the nonpolar chains in a polar solvent unfavorable.[6]

-

Van der Waals Forces : The primary intermolecular forces at play between this compound and nonpolar organic solvents are London dispersion forces (a type of van der Waals force). The extensive surface area of the long alkyl chains allows for significant interaction with similar nonpolar solvent molecules.

Qualitative Solubility of this compound

Based on the principles of solubility and the known behavior of long-chain hydrocarbons and ethers, the following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | n-Hexane, Heptane, Cyclohexane | Miscible | The nonpolar nature of both this compound and these solvents allows for strong van der Waals interactions, leading to high miscibility. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Miscible | The nonpolar aromatic rings interact favorably with the long alkyl chains of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | As a fellow ether, this compound is expected to be fully miscible with other ethers due to similar intermolecular forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with significant nonpolar character. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | While more polar than hydrocarbons, ketones are generally good solvents for many organic molecules and should readily dissolve this compound. |

| Esters | Ethyl Acetate | Soluble | The polarity of esters is intermediate, and they are capable of solvating large nonpolar molecules. |

| Alcohols | Ethanol, Methanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and strong hydrogen-bonding network of alcohols make them poor solvents for the highly nonpolar this compound. Solubility is expected to increase slightly with longer-chain alcohols (e.g., butanol). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them unsuitable for solvating the nonpolar this compound. |

| Water | Insoluble | The inability of the large nonpolar dodecyl chains to favorably interact with the highly polar, hydrogen-bonded network of water results in insolubility.[5] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol provides a standardized procedure for determining the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

Di-n-dodecyl ether (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC-ELSD)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of di-n-dodecyl ether to a known volume of the organic solvent in a screw-cap vial. The presence of undissolved solid this compound at the end of the equilibration period is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For long-chain compounds, this may take 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the solution to the mark with the same solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC-FID or another suitable analytical method. A calibration curve should be prepared using standard solutions of known this compound concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Research and Drug Development

The solubility characteristics of this compound make it a valuable, albeit specialized, tool in several scientific domains:

-

Nonpolar Reaction Medium: Its inert nature and high boiling point make it a suitable solvent for high-temperature reactions involving nonpolar reagents.

-

Component in Formulations: In drug development, long-chain ethers can be used as excipients in lipid-based formulations to improve the solubility and bioavailability of poorly water-soluble drugs.[7] They can act as oil phases in self-emulsifying drug delivery systems (SEDDS) or as components of topical and transdermal formulations.

-

Specialty Lubricant and Plasticizer: The long alkyl chains provide lubricity, making this compound a potential additive in specialized lubricants and a plasticizer in certain polymer systems.

By understanding the fundamental principles of its solubility and employing rigorous experimental methods to quantify it, researchers can effectively leverage the unique properties of this compound in their work.

References

- 1. 4542-57-8 CAS MSDS (DI-N-DODECYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to the Critical Micelle Concentration of Polyoxyethylene Dodecyl Ether

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of polyoxyethylene dodecyl ether, a nonionic surfactant widely utilized in pharmaceutical and research applications. This document details quantitative CMC data, outlines experimental protocols for its determination, and illustrates key concepts through logical and workflow diagrams.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a fundamental property of a surfactant, defining the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[1][2] This transition point is crucial as it marks a significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[1][2]

The CMC of polyoxyethylene this compound is influenced by several factors, most notably the length of the hydrophobic dodecyl chain and the hydrophilic polyoxyethylene chain. An increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC, as the greater hydrophobicity promotes micelle formation at lower concentrations.[3] Conversely, increasing the number of hydrophilic ethylene oxide units generally results in a higher CMC due to increased hydration and water solubility of the surfactant molecules.[3][4]

The following table summarizes the approximate CMC values for various polyoxyethylene dodecyl ethers at 25°C in aqueous solutions. It is important to note that these values can be affected by temperature, pressure, and the presence of additives or electrolytes.[2]

| Surfactant Name (Common) | Chemical Structure (Idealized) | Number of Ethylene Oxide Units (m) | Approximate CMC (Molarity) |

| Pentaethylene glycol monothis compound | C₁₂H₂₅(OCH₂CH₂)₅OH | 5 | 6.5 x 10⁻⁵ |

| Brij 35 (Polyoxyethylene (23) lauryl ether) | C₁₂H₂₅(OCH₂CH₂)₂₃OH | 23 | 9.2 x 10⁻⁵ |

Note: The CMC values are collated from various scientific literature and should be considered as approximate. Experimental conditions can significantly influence the determined CMC.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant (ionic or nonionic) and the available instrumentation.[5]

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and nonionic surfactants.[1][6][7]

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant.[1][2] The CMC is identified as the concentration at which a sharp break or inflection point occurs in the plot of surface tension versus the logarithm of surfactant concentration.[1][6]

Detailed Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of the polyoxyethylene this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, ensuring that the expected CMC value is bracketed.[6]

-

Instrumentation: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

-

Measurement:

-

Calibrate the tensiometer with deionized water.

-

Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[6]

-

The resulting graph will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region shows a plateau or a much gentler slope.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[1][6]

-

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that exhibits different fluorescence properties in polar (aqueous) and non-polar (micellar core) environments.[8]

Principle: A hydrophobic fluorescent probe, such as pyrene, has a low fluorescence intensity in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, leading to a significant increase in its fluorescence intensity or a change in its emission spectrum.[8][9] The CMC is determined by plotting the fluorescence intensity (or a ratio of intensities at different wavelengths) against the surfactant concentration and identifying the inflection point.[10]

Detailed Protocol:

-

Probe and Surfactant Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone). Prepare a series of surfactant solutions in deionized water.

-

Sample Preparation: To each surfactant solution, add a small, constant aliquot of the probe stock solution. The final concentration of the probe should be very low to avoid self-quenching.

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.

-

For pyrene, the ratio of the intensity of the third vibronic peak (I₃, around 383 nm) to the first vibronic peak (I₁, around 372 nm) is often used as it is sensitive to the polarity of the microenvironment.[10]

-

-

Data Analysis:

-

Plot the fluorescence intensity (or the I₃/I₁ ratio for pyrene) as a function of the surfactant concentration.

-

The plot will show a significant change in the slope at the CMC. The CMC is determined from the intersection of the two linear segments of the plot.

-

Dynamic Light Scattering (DLS) Method

DLS is a non-invasive technique that can be used to determine the size of particles in a solution, making it suitable for detecting the formation of micelles.[11][12][13]

Principle: Below the CMC, the solution contains only small surfactant monomers. Above the CMC, larger micelles are formed. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of these particles. The formation of micelles leads to a significant increase in the scattered light intensity and the appearance of a larger particle size distribution.[11][12]

Detailed Protocol:

-

Sample Preparation: Prepare a series of surfactant solutions at different concentrations. Filter the solutions through a fine-pore filter (e.g., 0.1 µm) to remove any dust or large aggregates.[12]

-

DLS Measurement:

-

Place the sample in a clean cuvette in the DLS instrument.

-

Measure the scattered light intensity and/or the particle size distribution for each concentration.

-

-

Data Analysis:

-

Plot the total scattering intensity or the diffusion coefficient against the surfactant concentration.[11]

-

A distinct break in the slope of the intensity curve indicates the onset of micelle formation, corresponding to the CMC.[12] Alternatively, a sharp change in the measured diffusion coefficient can also be used to identify the CMC.[11]

-

Visualizations

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for determining the Critical Micelle Concentration using the surface tension method.

Factors Influencing the Critical Micelle Concentration

Caption: Key factors influencing the Critical Micelle Concentration of nonionic surfactants.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 5. Methods for CMC determination of surfactants: are theyvinterchangeable? [pubblicazioni.unicam.it]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. lcms.cz [lcms.cz]

- 13. wyatt.com [wyatt.com]

dodecyl ether CAS number and molecular weight

An In-depth Technical Guide to Dodecyl Ethers

For researchers, scientists, and drug development professionals, understanding the specific properties of chemical compounds is paramount. This guide provides a detailed overview of various compounds referred to as "dodecyl ether," highlighting their distinct chemical identifiers and molecular weights. The term "this compound" can refer to several different molecules, each with unique characteristics and applications. This ambiguity necessitates a clear distinction to ensure the correct substance is being considered for research and development purposes.

Clarification of this compound Variants

Initial research reveals that "this compound" is a non-specific term that can correspond to multiple chemical entities. To proceed with an in-depth analysis, including experimental protocols and pathway visualizations, it is crucial to identify the specific this compound of interest. The table below summarizes the key identifiers for the most common this compound variants.

Physicochemical Properties of this compound Variants

The selection of a compound for experimental work is fundamentally dependent on its physicochemical properties. The following table provides the Chemical Abstracts Service (CAS) number and molecular weight for different dodecyl ethers to aid in their specific identification.

| Compound Name | Common Synonyms | CAS Number | Molecular Weight ( g/mol ) |

| This compound | Dithis compound; 1,1′-Oxybisdodecane | 4542-57-8 | 354.66[1] |

| Dodecyl glycidyl ether | 2-((Dodecyloxy)methyl)oxirane | 2461-18-9 | ~242.4[2] |

| Dodecyl vinyl ether | Lauryl vinyl ether | 765-14-0 | 212.37[3] |

| Polyethylene glycol this compound | Brij™ 35 | 9002-92-0 | ~1199.54[4] |

To ensure the subsequent sections of this technical guide are relevant to your research needs, please specify which of the above this compound compounds you are interested in. Once the specific compound is identified, this guide will be populated with detailed experimental protocols, relevant signaling pathway diagrams, and a comprehensive analysis of its role in scientific research.

References

The Hydrophobic Heart: A Technical Guide to the Dodecyl Chain's Role in Dodecyl Ether Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dodecyl chain, a twelve-carbon aliphatic tail, is a fundamental determinant of the physicochemical and biological properties of dodecyl ethers. Its profound hydrophobicity governs molecular aggregation in aqueous environments, dictates partitioning behavior between immiscible phases, and mediates interactions with biological membranes. Understanding these properties is paramount for the rational design of dodecyl ether-based systems in applications ranging from drug delivery to biomembrane research. This technical guide provides an in-depth analysis of the hydrophobic characteristics of the dodecyl chain in dodecyl ethers, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of its potential influence on cellular signaling pathways.

Quantitative Analysis of Hydrophobicity

The hydrophobicity of the dodecyl chain is a quantifiable property that significantly influences the behavior of this compound molecules. Two key parameters used to characterize this are the Critical Micelle Concentration (CMC) and the octanol-water partition coefficient (logP).

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant, such as a this compound, above which micelles form spontaneously in an aqueous solution. This self-assembly is a direct consequence of the hydrophobic effect, where the dodecyl chains aggregate to minimize their contact with water. The CMC is a critical parameter in formulations, as it indicates the concentration at which the surfactant system changes from a solution of monomers to one containing micelles, which can solubilize hydrophobic drugs.

| Compound | Method | Temperature (°C) | CMC (mol/L) | CMC (mg/L) |

| n-Dodecyl tetraethylene glycol ether (C12EO4) | Solid-Phase Microextraction (SPME) | Not Specified | - | - |

| n-Dodecyl octaethylene glycol ether (C12EO8) | Solid-Phase Microextraction (SPME) | Not Specified | - | - |

| Nonaethylene glycol monothis compound | Terahertz Time-Domain Spectroscopy (THz-TDS) | Not Specified | - | - |

| Octaethylene glycol monothis compound (C12E8) | Self-Consistent Field Theory | Not Specified | 7.48 x 10⁻⁵ | - |

| Pentaethylene glycol monothis compound | Not Specified | 25 | 6.5 x 10⁻⁵ | - |

Table 1: Critical Micelle Concentration (CMC) of Various Dodecyl Ethers. This table summarizes the CMC values for different dodecyl ethers determined by various methods. The data highlights how the hydrophilic head group can influence the CMC.

Octanol-Water Partition Coefficient (LogP)

The logP value is a measure of the differential solubility of a compound in a hydrophobic solvent (n-octanol) and a hydrophilic solvent (water). A higher logP value indicates greater hydrophobicity. For dodecyl ethers, the long dodecyl chain contributes significantly to a high logP value, indicating a strong preference for nonpolar environments. This property is crucial for predicting the ability of a molecule to cross biological membranes and its potential for bioaccumulation.

| Compound | Method | LogP Value |

| Di-n-dodecyl ether | Estimated | 11.23 |

| Dodecyl glycidyl ether | ALOGPS (Predicted) | 5.31 |

| Dodecyl vinyl ether | Not Specified | 6.5 (at 23°C) |

Table 2: Octanol-Water Partition Coefficient (LogP) of Dodecyl Ethers. This table presents the logP values for several dodecyl ethers, underscoring the significant hydrophobicity imparted by the dodecyl chain.

Experimental Protocols

Accurate determination of the hydrophobic properties of dodecyl ethers relies on robust experimental methodologies. The following sections detail the protocols for measuring CMC and logP.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of surfactants. Here, we detail the surface tension method and a spectroscopic method using a fluorescent probe.

2.1.1. Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate).

-

Procedure:

-

Prepare a stock solution of the this compound in deionized water.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

2.1.2. Spectroscopic Method using Pyrene as a Fluorescent Probe

-